N-(3,4-difluorophenyl)-N-(methylsulfonyl)glycine
Description
Historical Development of Fluorinated Glycine Derivatives
The synthesis of fluorinated glycine derivatives has evolved significantly over the past decades, driven by the unique physicochemical properties imparted by fluorine atoms. Early methodologies for introducing fluorine into glycine frameworks relied on electrochemical oxidative fluorination, which often suffered from poor regioselectivity, resulting in undesired fluorination at multiple carbon-hydrogen sites. This limitation spurred the development of alternative strategies, such as nucleophilic substitution reactions using bromodifluoroacetate precursors, though early examples were restricted in scope due to limited compatibility with amine nucleophiles.
A transformative advancement emerged with the utilization of difluorocarbene (:CF2) in three-component reactions (3CRs), enabling the incorporation of difluoromethylene groups into glycine derivatives. These reactions, which involve carbene intermediates, carbon dioxide, and amines, provided a modular platform for constructing α,α-difluoroglycine cores with enhanced selectivity. Concurrently, nickel-catalyzed dicarbofunctionalization of alkenes with bromodifluoroacetate derivatives expanded access to fluorinated amino acids, as highlighted in recent reviews. The integration of computational tools, such as density functional theory (DFT) and artificial force-induced reaction (AFIR) methods, further refined reaction pathways, predicting viable routes for :CF2-mediated syntheses.
Research Significance of N-(3,4-Difluorophenyl)-N-(methylsulfonyl)glycine
This compound represents a structurally unique fluorinated glycine derivative characterized by its difluorophenyl and methylsulfonyl substituents. The difluorophenyl group enhances electronic stability and lipophilicity, while the methylsulfonyl moiety introduces strong electron-withdrawing effects, potentially influencing reactivity in nucleophilic or radical substitution reactions. This compound’s bifunctional architecture aligns with emerging interests in fluorinated surfactants and biodegradable materials, as evidenced by studies on analogous betaine derivatives.
In medicinal chemistry, the methylsulfonyl group is a common pharmacophore in protease inhibitors and enzyme modulators, suggesting potential biological applications for this compound. Its synthesis, achieved through methods such as tert-amine-mediated 3CRs or stepwise functionalization of glycine precursors, underscores its versatility as a synthetic intermediate. Furthermore, the compound’s crystalline stability, inferred from its molecular formula (C9H9F2NO4S) and density (1.844 g/cm³), positions it as a candidate for structural studies in supramolecular chemistry.
Contemporary Research Paradigms
Current synthetic paradigms for fluorinated glycine derivatives emphasize catalyst-driven precision and sustainability. Photoredox catalysis, for instance, has enabled radical substitution reactions of difluoroglycine derivatives under mild conditions, broadening access to complex fluorinated architectures. The decarboxylative fluorosulfonylation methodology, recently reported for aliphatic sulfonyl fluorides, exemplifies innovations applicable to N-(methylsulfonyl)glycine derivatives, though direct applications to aromatic systems remain underexplored.
Enzymatic approaches have also gained traction, with fluorinases and cytochrome P450 enzymes enabling C–F bond formation under aqueous conditions. While these methods are predominantly applied to natural product synthesis, their adaptation to aryl-fluorinated glycines could open new avenues for eco-friendly production. Computational screening continues to play a pivotal role, as demonstrated by the use of AFIR calculations to predict the feasibility of :CF2 reactions with carbon dioxide and amines.
Research Questions and Hypotheses in Current Literature
Key unresolved questions in the field revolve around achieving stereocontrol in fluorinated glycine synthesis and optimizing reaction scalability. For this compound, researchers hypothesize that the methylsulfonyl group could stabilize transition states in nucleophilic substitutions, a theory supported by computational studies on analogous ammonium ylides. Another hypothesis posits that the difluorophenyl moiety’s electron-deficient nature may facilitate electrophilic aromatic substitution, enabling further derivatization.
Challenges persist in minimizing side reactions during large-scale synthesis, particularly the elimination of :CF2 intermediates, which can lead to byproduct formation. Recent investigations into tert-amine-CO2 complexes as carbene scavengers offer a potential solution, though their efficacy in sulfonyl-containing systems requires validation.
Interdisciplinary Relevance in Chemical Sciences
The interdisciplinary impact of this compound spans medicinal chemistry, materials science, and chemical biology. In drug discovery, fluorinated glycines serve as proline analogs or enzyme inhibitors, with sulfonyl groups enhancing target binding through hydrogen-bonding interactions. Materials scientists exploit the surfactant properties of related betaine derivatives for applications in nanotechnology and polymer chemistry.
In chemical biology, sulfonyl fluoride motifs are prized for their reactivity in activity-based protein profiling, suggesting that this compound could act as a covalent probe for serine hydrolases or other enzymatic targets. Additionally, its potential as a precursor to radiolabeled tracers underscores its utility in diagnostic imaging, leveraging fluorine’s favorable nuclear properties. Collaborative efforts between synthetic chemists and biologists are essential to fully realize these applications, bridging gaps between molecular design and functional implementation.
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-difluoro-N-methylsulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO4S/c1-17(15,16)12(5-9(13)14)6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPFOFVEDYXLAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-N-(methylsulfonyl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluoroaniline, methylsulfonyl chloride, and glycine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The difluorophenyl group can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydrogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
N-(3,4-difluorophenyl)-N-(methylsulfonyl)glycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity, while the methylsulfonyl group can influence the compound’s solubility and stability. The glycine moiety may facilitate transport across biological membranes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of N-(3,4-difluorophenyl)-N-(methylsulfonyl)glycine with similar compounds:
*Estimated values based on molecular formula calculations.
Key Observations :
- Halogen Substituents: Chlorinated analogs (e.g., dichlorophenyl derivatives) exhibit higher molecular weights (~298 g/mol) compared to the fluorinated target compound (~265 g/mol) due to chlorine’s greater atomic mass.
- Substituent Position : The 2,3-dichloro derivative has a higher boiling point (486°C) than other analogs, likely due to stronger intermolecular interactions (e.g., dipole-dipole) from asymmetrical chlorine placement.
- Electron-Donating Groups : Methoxy and methyl substituents (e.g., ) reduce molecular weight and may increase lipophilicity compared to electron-withdrawing halogens.
Biological Activity
N-(3,4-difluorophenyl)-N-(methylsulfonyl)glycine is a compound of considerable interest in pharmacology and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a difluorophenyl moiety and a methylsulfonyl group attached to a glycine backbone. This configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The dual-stage inhibition profile suggests that it can disrupt interactions between viral capsids and host factors, which is crucial in antiviral research. Additionally, it may act as a glycine transporter inhibitor, thereby modulating synaptic glycine levels and enhancing NMDA receptor function .
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
- Antiviral Activity : Studies indicate that modifications in the phenyl group can enhance antiviral efficacy against HIV-1 by improving interactions within hydrophobic pockets of viral proteins .
- Neuropharmacological Effects : By inhibiting glycine transporters, the compound may enhance synaptic transmission in the central nervous system, potentially aiding in conditions like schizophrenia .
- Antiproliferative Effects : Research has shown that derivatives of this compound exhibit antiproliferative activity against several cancer cell lines, indicating potential applications in oncology .
Case Studies
- Antiviral Efficacy : A study assessed the antiviral activity of this compound derivatives against HIV-1. The results indicated that certain substitutions on the phenyl ring significantly increased potency, suggesting that structural optimization could lead to more effective antiviral agents .
- Neuropharmacological Applications : In vivo studies demonstrated that glycine transporter inhibitors could enhance long-term potentiation in hippocampal neurons, suggesting therapeutic potential for cognitive enhancement or treatment of mood disorders .
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for N-(3,4-difluorophenyl)-N-(methylsulfonyl)glycine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step process starting with 3,4-difluoroaniline and methylsulfonyl chloride. Key steps include:
Sulfonylation : Reacting 3,4-difluoroaniline with methylsulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate.
Glycine Conjugation : Introducing the glycine moiety via nucleophilic substitution or coupling reactions, often using glycine ethyl ester followed by hydrolysis to the free acid.
Optimization strategies include adjusting reaction temperature (0–25°C for sulfonylation), stoichiometry (1:1.2 molar ratio of aniline to sulfonyl chloride), and purification via recrystallization or column chromatography .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves 3D molecular geometry, including dihedral angles between the difluorophenyl ring and sulfonyl group .
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorine atoms at C3/C4) and sulfonyl integration. F NMR is critical for verifying fluorination patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight (CHFNOS, theoretical 284.02 g/mol) and fragmentation patterns .
Q. How can researchers conduct preliminary biological activity screening for this compound?
Methodological Answer:
- In Vitro Assays : Test against enzyme targets (e.g., cyclooxygenase for anti-inflammatory potential) or cell lines (e.g., cancer cells for cytotoxicity) using dose-response curves (IC determination).
- Receptor Binding Studies : Radioligand displacement assays to assess affinity for glycine or NMDA receptors, leveraging structural similarities to known ligands .
Q. What physicochemical properties are critical for understanding its behavior in biological systems?
Methodological Answer:
- LogP : Determined via HPLC to estimate lipophilicity (predicted ~1.8), influencing membrane permeability.
- pKa : Measured potentiometrically; the carboxylic acid group (pKa ~2.5) and sulfonamide (pKa ~10) affect solubility and ionization .
- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>200°C), relevant for storage .
Q. How does structural variation (e.g., fluorination, sulfonyl groups) impact its properties compared to analogues?
Methodological Answer:
Advanced Research Questions
Q. How should experimental designs account for substituent effects when evaluating biological activity?
Methodological Answer:
- SAR Studies : Synthesize derivatives with systematic substitutions (e.g., replacing fluorine with chlorine or methyl groups) and compare activity profiles.
- Control Experiments : Include positive controls (e.g., known glycine receptor antagonists) and assess off-target effects via kinase panels .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Normalize data using standardized units (e.g., nM for IC) and account for assay variability (e.g., cell type differences).
- Structural Validation : Re-examine compound purity (HPLC >95%) and confirm stereochemistry (circular dichroism) to rule out batch effects .
Q. How can computational modeling predict target interactions and guide synthesis?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model binding poses in NMDA receptor pockets, focusing on sulfonyl-oxygen interactions with Arg523.
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthetically feasible derivatives .
Q. What advanced techniques elucidate the mechanism of action in neurobiological contexts?
Methodological Answer:
- Patch-Clamp Electrophysiology : Measure glycine receptor currents in transfected HEK293 cells to quantify potentiation/inhibition.
- Photoaffinity Labeling : Incorporate a UV-reactive probe (e.g., diazirine) to identify binding partners via mass spectrometry .
Q. How can researchers develop robust structure-activity relationships (SAR) for this compound class?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
